1-(2,4-difluorophenyl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N. It is a derivative of phenylpropanamine, characterized by the presence of two fluorine atoms at the 2 and 4 positions on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with nitroethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,4-difluorophenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
1-(2,4-difluorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-difluorophenyl)-N-ethylpropan-2-amine hydrochloride
- ®-1-(2,4-difluorophenyl)propan-1-amine hydrochloride
- 2-(4-fluorophenyl)propan-2-amine hydrochloride
Uniqueness
1-(2,4-difluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
2021-65-0 |
---|---|
Molecular Formula |
C9H12ClF2N |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6(12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H |
InChI Key |
PCDXAGVJPQBAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.